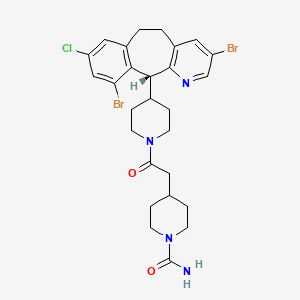

PX-478

概述

科学研究应用

PX-478 在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:

作用机制

PX-478 通过抑制 HIF-1α 的活性发挥作用,HIF-1α 是一种转录因子,调节参与血管生成、糖酵解代谢和抗凋亡的基因表达。该化合物降低了 HIF-1α 蛋白水平,并抑制了其在常氧和缺氧条件下的转录激活活性。 This compound 通过抑制 HIF-1α 翻译、降低 HIF-1α mRNA 水平以及抑制 HIF-1α 去泛素化来实现这一点,导致多泛素化 HIF-1α 水平升高 .

安全和危害

生化分析

Biochemical Properties

PX-478 interacts with the HIF-1α subunit, inhibiting its protein levels and transactivation in a variety of cancer cell lines . This interaction occurs in both normoxia and hypoxia and does not require the presence of the von Hippel Lindau protein or p53 . The inhibition of HIF-1α by this compound results in decreased expression of HIF-1α downstream target genes, which are important for tumor growth and survival .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the formation of vascular endothelial growth factor (VEGF) induced by hypoxia . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism . In cancer cell lines, this compound has been shown to reduce cell proliferation and induce apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves multiple levels of HIF-1α inhibition. It decreases levels of HIF-1α mRNA and inhibits its translation . Additionally, this compound inhibits HIF-1α deubiquitination, resulting in increased levels of polyubiquitinated HIF-1α . These actions together contribute to its antitumor activity against HIF-1α-expressing tumors .

Temporal Effects in Laboratory Settings

The effect of this compound in lowering HIF-1α levels is not immediate, taking about 8 hours to develop . This delay might be explained by the metabolism of this compound to an active constituent or a slowly developing effect of this compound .

Dosage Effects in Animal Models

In animal models, this compound has shown significant antitumor activity. It causes marked tumor regression, prolonged delays in tumor growth, and even cures in some cases . The dosage effects of this compound vary with different dosages, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of HIF-1α. It inhibits the expression of HIF-1α, which is a key regulator of cellular response to hypoxia . This inhibition affects the metabolic flux and metabolite levels within the cell .

Transport and Distribution

It is known that this compound can effectively reduce HIF-1α levels in various cell types, suggesting that it can be transported and distributed effectively within cells .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given that it interacts with HIF-1α, a nuclear transcription factor, it is likely that this compound may localize to the nucleus where it exerts its effects .

准备方法

PX-478 可以通过一系列化学反应合成,这些反应涉及双 (氯乙基) 氨基的引入和 N-氧化物的官能化。合成路线通常包括以下步骤:

氨基酸骨架的形成: 起始原料 4-硝基苯丙氨酸经过还原反应形成 4-氨基苯丙氨酸。

双 (氯乙基) 氨基的引入: 然后将氨基与双 (氯乙基) 胺反应,形成双 (氯乙基) 氨基衍生物。

氧化形成 N-氧化物: 最后一步涉及将氨基氧化形成 N-氧化物,从而形成 this compound.

化学反应分析

PX-478 经历了几种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成各种氧化产物。

还原: this compound 在特定条件下可以被还原,产生还原的衍生物。

取代: 双 (氯乙基) 氨基可以与亲核试剂发生取代反应,导致形成取代的衍生物。

这些反应中常用的试剂和条件包括氧化剂(如过氧化氢用于氧化)、还原剂(如硼氢化钠用于还原)和亲核试剂(如胺用于取代反应)。从这些反应中形成的主要产物取决于所使用的具体试剂和条件 .

相似化合物的比较

PX-478 在 HIF-1α 抑制剂中是独一无二的,因为它能够在多个层面上抑制 HIF-1α,包括翻译和去泛素化。类似的化合物包括:

二氯乙酸: 丙酮酸脱氢酶激酶抑制剂,在癌症治疗中显示出与 this compound 的协同作用.

依沙霉素: 另一种 HIF-1α 抑制剂,它与缺氧反应元件结合并抑制 HIF-1α 的 DNA 结合活性。

托泊替康: 一种拓扑异构酶 I 抑制剂,它还通过降低 HIF-1α 蛋白水平来抑制 HIF-1α。

属性

| { "Design of the Synthesis Pathway": "PX-478 2HCl can be synthesized using a multi-step process involving a series of reactions.", "Starting Materials": [ "4-nitrobenzyl alcohol", "N,N-dimethylformamide", "sodium hydride", "ethyl 2-methylacetoacetate", "hydrochloric acid", "diethyl ether" ], "Reaction": [ "Step 1: Conversion of 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde using sodium hydride and N,N-dimethylformamide", "Step 2: Condensation of 4-nitrobenzaldehyde with ethyl 2-methylacetoacetate to form 4-nitrophenyl-2-methylacetoacetate", "Step 3: Reduction of 4-nitrophenyl-2-methylacetoacetate to 4-amino-2-methylbenzoic acid using sodium hydride and N,N-dimethylformamide", "Step 4: Cyclization of 4-amino-2-methylbenzoic acid to form 2-(1H-indol-3-yl)-3-(4-nitrophenyl)propanoic acid using hydrochloric acid", "Step 5: Reduction of 2-(1H-indol-3-yl)-3-(4-nitrophenyl)propanoic acid to PX-478 using sodium hydride and N,N-dimethylformamide", "Step 6: Formation of PX-478 2HCl by reacting PX-478 with hydrochloric acid in diethyl ether" ] } | |

| PX-478 is a novel small molecule compound that inhibits the activity of hypoxia inducible factor (HIF)-1 alpha, a transcription factor that controls the expression of a number of genes important for growth and survival of cancer cells. Genes regulated by HIF-1 alpha contribute to diverse functions including new blood vessel growth (angiogenesis), use of glucose for energy, and protection against apoptosis (programmed cell death). Preclinical data have demonstrated that PX-478 can induce apoptosis in experimental tumor models, as well as the down-regulation of factors which control angiogenesis, such as vascular endothelial growth factor (VEGF). | |

CAS 编号 |

685898-44-6 |

分子式 |

C13H19Cl3N2O3 |

分子量 |

357.7 g/mol |

IUPAC 名称 |

4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)benzeneamine oxide;hydrochloride |

InChI |

InChI=1S/C13H18Cl2N2O3.ClH/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1 |

InChI 键 |

VIOQJIQHAPOIKF-YDALLXLXSA-N |

手性 SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl.Cl |

规范 SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl |

外观 |

Brown solid powder (wax-like solid or semi-solid after absorb moisture from air). PX478 HCl is highly hygroscopic, and may become wax-like material after exposing in air, which will not impact the stability. |

| 685898-44-6 | |

纯度 |

>95% (or refer to the Certificate of Analysis) |

保质期 |

>5 years if stored properly |

溶解度 |

Soluble in water. PX-478 was found to be not stable at basic buffer, and stable in acidic buffer. |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-amino-3-(4'-N,N-bis(2-chloroethyl)amino)phenylpropionic acid N-oxide PX 478 PX-478 PX478 cpd S-2-amino-3-(4'-N,N-bis(2-chloroethyl)amino)phenylpropionic acid N-oxide dihydrochloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of PX-478?

A1: this compound selectively inhibits the activity of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that plays a crucial role in cellular adaptation to low oxygen conditions (hypoxia). []

Q2: How does this compound inhibit HIF-1α?

A2: this compound inhibits HIF-1α through multiple mechanisms. It reduces HIF-1α protein levels by decreasing HIF-1α mRNA levels and inhibiting HIF-1α translation. [] Additionally, this compound inhibits HIF-1α deubiquitination, leading to increased degradation of HIF-1α. [] This multi-level inhibition distinguishes this compound from other HIF-1α inhibitors.

Q3: What are the downstream effects of HIF-1α inhibition by this compound?

A3: HIF-1α inhibition by this compound leads to a decrease in the expression of HIF-1 target genes. [] These genes are involved in various processes crucial for tumor growth and survival, including:

- Angiogenesis: Reduced expression of vascular endothelial growth factor (VEGF), a key regulator of blood vessel formation. [, , ]

- Glycolysis: Inhibition of genes involved in glucose uptake and metabolism, such as glucose transporter-1 (GLUT1). [, ]

- Cell survival: Suppression of anti-apoptotic proteins and induction of tumor cell apoptosis. []

- Metastasis: Reduced tumor cell migration and invasion. [, ]

Q4: Does this compound affect HIF-1α expression in normal cells?

A4: this compound demonstrates selectivity towards HIF-1α in tumor cells. Preclinical studies observed significant HIF-1α suppression in various human tumor xenografts while minimally affecting HIF-1α levels in surrounding normal tissues. []

Q5: Is the antitumor activity of this compound solely dependent on HIF-1α inhibition?

A5: While HIF-1α inhibition is considered the primary mechanism, research suggests this compound might exert additional antitumor effects. For instance, in pancreatic cancer models, this compound potentiated the effect of radiation therapy, suggesting an impact on tumor microenvironment beyond direct tumor cell killing. []

Q6: What types of cancer have been studied in the context of this compound treatment?

A6: Preclinical studies have investigated the efficacy of this compound in various cancer models, including:

- Pancreatic Ductal Adenocarcinoma (PDAC) [, ]

- Lung Cancer (including Small Cell Lung Cancer and Adenocarcinoma) [, , , ]

- Breast Cancer []

- Glioma [, , , ]

- Multiple Myeloma [, ]

- Esophageal Squamous Cell Cancer []

- Prostate Cancer [, , ]

- Cervical Cancer []

- Renal Cell Carcinoma []

Q7: What is the evidence supporting the in vivo efficacy of this compound in cancer?

A7: Multiple preclinical studies using human tumor xenograft models have demonstrated significant antitumor activity of this compound. These studies reported:

- Tumor Growth Inhibition: Significant reduction in tumor volume across various cancer models. [, , , , , , , ]

- Increased Survival: Prolonged survival of mice bearing different tumor types. [, , , ]

- Reduced Metastasis: Suppression of metastasis to distant organs in models of lung cancer and multiple myeloma. [, ]

- Radiosensitization: Enhanced the efficacy of radiation therapy in pancreatic and other cancer models. [, ]

- Chemosensitization: Improved response to chemotherapeutic agents like gemcitabine and carfilzomib in pancreatic cancer and multiple myeloma models, respectively. [, ]

Q8: How does hypoxia impact the response of cancer cells to this compound?

A8: While this compound demonstrates efficacy under both normoxic and hypoxic conditions, the required concentration for HIF-1α downregulation might differ. Notably, lower concentrations of this compound effectively inhibited HIF-1α in normoxic conditions compared to hypoxic conditions. []

Q9: What are the limitations of current preclinical data and what future research is needed?

A9: While preclinical data are encouraging, limitations exist:

Q10: What is the molecular formula and weight of this compound?

A10: The molecular formula of this compound is C12H17Cl2N3O3, and its molecular weight is 338.2 g/mol. []

Q11: What is the safety profile of this compound based on preclinical studies?

A11: While preclinical studies suggest this compound is generally well-tolerated, some adverse effects have been reported in animal models:

- Neutropenia: A decrease in the number of neutrophils (a type of white blood cell). []

- Weight Loss: Observed in some animal models, but the severity and reversibility are unclear. []

Q12: What are the potential advantages of this compound over other HIF-1α inhibitors?

A12: this compound exhibits several potential advantages:

- Multi-level Inhibition: Its ability to target HIF-1α through multiple mechanisms might contribute to greater efficacy compared to inhibitors with a single target. []

- Oral Bioavailability: Preclinical studies demonstrate its potential for oral administration, which is more convenient for patients compared to intravenous formulations. [, , , ]

- Efficacy in Resistant Tumors: Preliminary evidence suggests this compound may overcome resistance to other therapies, such as radiation and certain chemotherapeutics. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

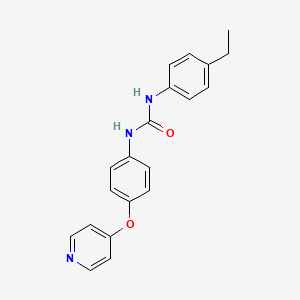

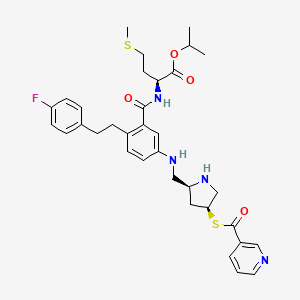

![1-[4-(2-Azanylpyrimidin-4-Yl)oxyphenyl]-3-[4-[(4-Methylpiperazin-1-Yl)methyl]-3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684544.png)

![2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1684560.png)